2-[[6-Amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol
Descripción
“2-[[6-Amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol” is a pyrimidine derivative characterized by a nitro group at position 5, an amino group at position 6, and a butan-2-ylamino substituent at position 2 of the pyrimidine ring.
Propiedades
IUPAC Name |
2-[[6-amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N6O3/c1-3-6(2)13-10-14-8(11)7(16(18)19)9(15-10)12-4-5-17/h6,17H,3-5H2,1-2H3,(H4,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVLYXWVPSSIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=C(C(=N1)NCCO)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319677 | |
| Record name | 2-[[6-amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659872 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
672330-34-6 | |
| Record name | 2-[[6-amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Actividad Biológica
The compound 2-[[6-Amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a nitropyrimidine core, which is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily through its role as an inhibitor in various enzymatic pathways and its potential cytotoxic effects against tumor cells.
Antitumor Activity
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells.
- Case Studies :
In Vitro Studies
In vitro studies have provided insights into the pharmacological properties of 2-[[6-Amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 10 | Induced apoptosis via caspase activation |
| Study 2 | HeLa (Cervical Cancer) | 15 | Inhibited cell migration and invasion |
| Study 3 | MCF7 (Breast Cancer) | 12 | Reduced viability and induced G1 phase arrest |
These studies highlight the compound's effectiveness in targeting different cancer cell lines, showcasing its broad-spectrum antitumor potential.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Preliminary studies suggest:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : High tissue distribution, particularly in liver and lungs.
- Metabolism : Primarily metabolized by liver enzymes, with several metabolites identified that may also contribute to its biological activity.
- Excretion : Mainly excreted via urine.
Toxicity Profile
While the antitumor efficacy is promising, toxicity assessments are vital:
- Acute Toxicity : Initial studies indicate a low acute toxicity profile in animal models at therapeutic doses.
- Chronic Toxicity : Long-term studies are ongoing to evaluate potential side effects and organ-specific toxicity.
Comparación Con Compuestos Similares
Key Observations :
- The ethoxy-ethanol chain in introduces additional hydrogen-bonding capacity, which may improve aqueous solubility relative to the target compound.
- The absence of halogen atoms (e.g., Cl in ) in the target compound reduces molecular weight and possibly toxicity risks.
Spectroscopic and Computational Insights
While direct data for the target compound are lacking, studies on related pyrimidines highlight:
- FT-IR: Strong absorbance for nitro (1520–1350 cm⁻¹) and amino (3300–3500 cm⁻¹) groups .
- NMR : Distinct chemical shifts for pyrimidine protons (δ 8.0–9.0 ppm) and alkyl/aryl substituents .
- Quantum Chemical Calculations : HOMO-LUMO gaps in analogs (e.g., ~4.5 eV in ) suggest moderate reactivity, with electron-withdrawing nitro groups stabilizing the aromatic system.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
